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Compound of Interest

2,2-Dimethyl-3-(oxolan-2-
Compound Name:

yl)propanenitrile
CAS No.: 1489772-08-8
Cat. No.: B1466784

Get Quote

Executive Summary & Physicochemical Profile[1]

Compound Identity: 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile Chemical Class: Aliphatic
Nitrile / Cyclic Ether Molecular Formula: C

H
NO Molecular Weight: ~153.22 g/mol

This guide provides an in-depth analysis of the solubility characteristics of 2,2-Dimethyl-3-
(oxolan-2-yl)propanenitrile. As a Senior Application Scientist, | have structured this document
to bridge the gap between theoretical physicochemical properties and practical process
development.

The molecule features a unique "push-pull” solubility architecture:

e Hydrophobic Domain: The gem-dimethyl group at the
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-position and the ethylene linker provide significant lipophilicity and steric bulk (Thorpe-Ingold

effect).

e Polar/H-Bonding Domain: The nitrile group (dipolar, aprotic) and the tetrahydrofuran

(oxolane) oxygen (H-bond acceptor) create specific interaction sites for polar solvents.

Key Insight: The lack of a strong chromophore (aliphatic nitrile) makes standard UV-based

solubility determination prone to error. This guide prioritizes gravimetric and refractive index

(RI) detection methods.

Theoretical Solubility Parameters (Predicted)

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated physicochemical

properties are:

Property

Estimated Value

Implication for Solubility

LogP (Octanol/Water)

1.8-22

Moderate lipophilicity; likely
sparingly soluble in water (<10

mg/mL).

Polar Surface Area (PSA)

~33 A2 (CN) + ~9 A2 (Ether) =
42 Az

Permeable; suggests good
solubility in medium-polarity

solvents.

H-Bond Donors

Aprotic; cannot self-associate
via H-bonds (lower melting

point).

H-Bond Acceptors

2 (Nitrile N, Ether O)

Good solubility in protic
solvents (Alcohols) via

solvation.

Solubility Landscape Analysis

The solubility profile is dictated by the competition between the hydrophobic gem-dimethyl/alkyl

backbone and the polar functional groups.

Solvent Compatibility Matrix
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Solvent Class

Representative
Solvents

Predicted Solubility

Mechanistic
Rationale

Chlorinated

Dichloromethane
(DCM), Chloroform

High (>100 mg/mL)

Excellent dipole-dipole
matching; DCM is the
"gold standard" for
dissolving this class of

ether-nitriles.

Polar Aprotic

Acetonitrile (ACN),
DMSO, DMF

High (>100 mg/mL)

"Like dissolves like."
The nitrile group
interacts favorably
with ACN; DMSO
solvates the ether

oxygen effectively.

Esters & Ketones

Ethyl Acetate, Acetone

High (>50 mg/mL)

Good general
compatibility. Acetone
is ideal for cleaning;
EtOAc is a prime
candidate for

extraction.

Alcohols

Methanol, Ethanol,
IPA

Moderate to High

Soluble due to H-
bonding with the
ether/nitrile acceptors.
Solubility may
decrease significantly
at low temps (0°C) in
IPA.

Alkanes

Hexane, Heptane,

Cyclohexane

Low to Moderate

The polar nitrile group
resists dissolution in
pure alkanes. Likely to
"oil out" or crystallize
upon cooling. Ideal for
anti-solvent

purification.
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The gem-dimethyl and

alkyl chain dominate,

preventing formation
Water Water Low (<5 mg/mL) ]

of a stable hydration

shell despite the polar

groups.

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the intended

process (Extraction vs. Crystallization).

Solvent Selection Strategy
2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

Intended Process?

Extraction / Work-up Purification / Crystallization

'

Phase Separation Required? Solvent System Selection

chlorinated waste ok | green chemistry preferred moderate solubility slope steep solubility drop

Single Solvent:
Isopropyl Alcohol (IPA)
(Cooling Crystallization)

Dichloromethane (DCM) Ethyl Acetate EE7 S (S EIF

Solvent: Toluene or EtOAc

(High Solubility, Bottom Layer) (Good Solubility, Top Layer) Anti-Solvent: Heptane

Click to download full resolution via product page

Figure 1: Decision tree for solvent selection in extraction and purification workflows.
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Experimental Protocols

Due to the weak UV absorbance of the aliphatic nitrile group (typically

nm), standard HPLC-UV methods are unreliable. The following protocols are designed for
robustness.

Protocol A: Gravimetric Solubility Determination (The
"Gold Standard")

Objective: Determine the saturation solubility (

) in a target solvent at a specific temperature.

o Preparation: Weigh 500 mg of the compound into a 4 mL glass vial (tared).
» Addition: Add the target solvent in 100

L increments while agitating (vortex or magnetic stir bar).

e Observation:
o If dissolution is immediate, solubility is >5000 mg/mL (Miscible).
o If solid persists, continue adding solvent until clear.

» Equilibration (for precise measurement):

o Add excess solid to 2 mL of solvent.

[e]

Stir at target temperature (e.g., 25°C) for 24 hours.

[e]

Filter the supernatant using a 0.45

m PTFE syringe filter (pre-warmed to avoid precipitation).

(¢]

Quantification: Pipette exactly 1.0 mL of filtrate into a tared weighing dish. Evaporate
solvent under vacuum/nitrogen stream. Weigh the residue.

Calculation:

o
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Protocol B: Anti-Solvent Crystallization Screening

Objective: Identify the metastable zone width (MSZW) for purification.

Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Ethyl Acetate
(approx. 2-3 mL) at Room Temperature (RT).

Anti-Solvent Addition: Slowly add Heptane dropwise with vigorous stirring.

Cloud Point: Record the volume of Heptane added when the first persistent turbidity is
observed (

).

Aging: Continue stirring. If an oil forms ("oiling out"), heat the mixture to 50°C until clear, then
cool slowly (1°C/min) to induce crystallization.

o Note: The gem-dimethyl group often inhibits crystal packing, leading to oiling out. Seeding
with pure crystal is critical if available.

Process Development & Safety Considerations
"Oiling Out" Mitigation
Compounds with gem-dimethyl groups and flexible ether linkers often exhibit low melting points

or form stable oils.

o Strategy: If the product oils out in Heptane/EtOAc, switch to Isopropyl Alcohol (IPA) / Water.
Dissolve in warm IPA, then add water. The higher polarity of water forces the hydrophobic
gem-dimethyl group to aggregate more orderly than non-polar alkanes do.

Safety: Nitrile Handling

While aliphatic nitriles are generally less toxic than inorganic cyanides, they can metabolize to
release cyanide ions in vivo or release HCN under strong acidic/thermal stress.

e Solvent Warning: Avoid using strong acids (HCI, H
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SO

) in protic solvents (Methanol) at high temperatures, as this will hydrolyze the nitrile to the
corresponding ester or acid.

DMSO Hazards: DMSO enhances skin permeability. Do not use DMSO for bench-top
cleaning of this compound; use Acetone or Ethanol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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